2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a benzoxazinone ring fused with an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of anthranilic acid derivatives with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or polyphosphoric acid, to facilitate the formation of the benzoxazinone ring. The reaction mixture is then heated to a specific temperature to promote the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benzoxazinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds share a similar benzoxazinone structure but differ in the substitution pattern and functional groups.
Benzoxazinones: Compounds with a benzoxazinone core structure but different substituents.
Uniqueness
2-((4-Oxo-4H-3,1-benzoxazin-2-yl)methyl)-1H-isoindole-1,3(2H)-dione is unique due to its fused isoindole dione structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
97118-79-1 |
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Molecular Formula |
C17H10N2O4 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
2-[(4-oxo-3,1-benzoxazin-2-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H10N2O4/c20-15-10-5-1-2-6-11(10)16(21)19(15)9-14-18-13-8-4-3-7-12(13)17(22)23-14/h1-8H,9H2 |
InChI Key |
FEXWXVYNEWKTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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